molecular formula C12H10N4O4 B2728084 [2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid CAS No. 475100-21-1

[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid

Cat. No. B2728084
CAS RN: 475100-21-1
M. Wt: 274.236
InChI Key: AOVMBSMJQPJNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid” is a chemical compound with the molecular formula C12H10N4O4 and a molecular weight of 274.24 . It is intended for research use only and is not intended for diagnostic or therapeutic use .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density. Unfortunately, these specific details for “[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid” are not provided in the available resources .

Scientific Research Applications

Anti-HIV Activity

The search for effective chemotherapeutic agents against HIV (the etiological agent of AIDS) has been a global endeavor. Researchers have explored novel compounds to inhibit HIV replication and spread. In this context, the compound 2-(benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid was designed and synthesized. It was inspired by the lead compound benzoxazole (L 697, 661), which demonstrated a remarkable 95% inhibition of HIV infection in MT4 cell culture . Although most derivatives did not exhibit significant anti-HIV activity, one compound stood out: 2-(benzooxazol-2-ylamino)-6-hydroxy-3H-4-oxopyrimidine (also known as NSC 722448). This compound demonstrated moderate in vitro anti-HIV activity, with a protection rate of 76.83% .

Antimicrobial Potential

While the primary focus has been on anti-HIV properties, it’s worth exploring other applications. Imidazole-containing compounds often exhibit diverse biological activities. For instance, related imidazole derivatives have been synthesized and evaluated for antimicrobial effects. Although specific studies on 2-(benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid are scarce, similar imidazole-based compounds have shown promise against bacteria such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .

Cytotoxicity Studies

Another avenue of exploration involves cytotoxicity studies. Researchers have investigated the effects of imidazole derivatives on cancer cells. While specific data on 2-(benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid are limited, related compounds with benzimidazole and benzoxazole moieties have undergone in vitro cytotoxicity assays. These studies provide insights into potential anticancer properties .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . It’s important to handle all chemicals with appropriate safety measures, and refer to Material Safety Data Sheets (MSDS) or other safety data provided by the manufacturer.

properties

IUPAC Name

2-[2-(1,3-benzoxazol-2-ylamino)-5-oxo-1,4-dihydroimidazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4/c17-9(18)5-7-10(19)15-11(13-7)16-12-14-6-3-1-2-4-8(6)20-12/h1-4,7H,5H2,(H,17,18)(H2,13,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVMBSMJQPJNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NC3=NC(C(=O)N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid

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